CGP 39551
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOWCKDTWNRCB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(/C=C(\C)/CP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211432 | |
| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-32-1 | |
| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGP 39551 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127910-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization of Cgp 39551 As an N Methyl D Aspartate Receptor Antagonist
Mechanism of Action and Receptor Binding Profile
CGP 39551 exerts its effects primarily through competitive antagonism at the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. medchemexpress.comwikipedia.orgwikipedia.org This mechanism involves direct competition with the endogenous agonist, glutamate (B1630785), for its binding site on the receptor complex. wikipedia.orgwikipedia.org
This compound is classified as a competitive NMDA receptor antagonist, meaning it binds to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of glutamate and subsequent channel activation. wikipedia.orgnih.gov
Radioligand binding assays have demonstrated the interaction of this compound with the NMDA receptor. The compound displays inhibitory activity against NMDA-sensitive L-[3H]-glutamate binding in rat brain preparations. nih.govmedchemexpress.com Specifically, this compound shows measurable inhibitory activity at the L-[3H]-glutamate binding site with a reported inhibition constant (Ki) of 8.4 μM. medchemexpress.com In comparative studies, this compound consistently shows weaker activity at these NMDA receptor recognition sites than its parent compound, CGP 37849. nih.govpatsnap.com
Further characterization of its binding profile comes from its ability to inhibit the binding of [3H]-CPP ((+/-)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate), a highly selective competitive NMDA receptor antagonist. nih.gov this compound inhibits the binding of [3H]-CPP to postsynaptic densities (PSDs) isolated from rat brain with a Ki value of 310 nM. medchemexpress.comabcam.comrndsystems.com
Interactive Table: Binding Affinity of this compound at NMDA Receptors
| Ligand | Preparation | Ki Value |
| L-[3H]-Glutamate | Rat Brain Membranes | 8.4 μM medchemexpress.com |
| [3H]-CPP | Rat Brain Postsynaptic Densities | 310 nM medchemexpress.comabcam.comrndsystems.com |
This compound demonstrates a high degree of selectivity for the NMDA receptor. nih.gov Studies have shown that both this compound and its parent compound, CGP 37849, are weak or inactive when screened against a panel of 18 other neurotransmitter receptor binding sites. nih.gov This indicates a specific pharmacological action on the NMDA receptor system with minimal off-target effects at the other receptors tested. nih.gov Furthermore, the compound was found to be inactive as an inhibitor of L-[3H]-glutamate uptake into rat brain synaptosomes. nih.govpatsnap.com
The pharmacological properties of this compound are often contextualized by comparison with other NMDA receptor antagonists.
CGP 37849: this compound is the ethyl ester prodrug of CGP 37849. nih.govnih.gov In in vitro preparations, CGP 37849 is consistently more potent than this compound. nih.govnih.gov For instance, CGP 37849 inhibits NMDA-sensitive L-[3H]-glutamate binding with a Ki of 220 nM and [3H]-CPP binding with a Ki of 35 nM, both indicating higher affinity than this compound. nih.gov However, following oral administration in vivo, this compound is more potent than CGP 37849. nih.gov
DL-AP5: DL-AP5 (DL-2-amino-5-phosphonopentanoate) is a standard competitive NMDA receptor antagonist. nih.govtocris.com The parent compound, CGP 37849, is reported to be 5- to 10-fold more potent than DL-AP5 in isolated preparations. nih.gov Given that this compound is weaker than CGP 37849 in vitro, its potency in these preparations is also considered in relation to DL-AP5. nih.govnih.gov
MK-801 (Dizocilpine): Unlike this compound which is a competitive antagonist, MK-801 is a non-competitive antagonist that blocks the ion channel of the NMDA receptor. wikipedia.orgnih.gov This difference in mechanism leads to distinct pharmacological profiles. Studies comparing the competitive antagonist CGP 37849 with the non-competitive antagonist MK-801 have revealed differential effects on sensorimotor gating and dopamine (B1211576) outflow in the prefrontal cortex, highlighting the functional distinctions between these two classes of NMDA antagonists. nih.gov
Interactive Table: Comparative In Vitro Potency of NMDA Receptor Antagonists
| Compound | Mechanism | [3H]-CPP Binding Ki | Relative Potency vs. This compound (In Vitro) |
| This compound | Competitive | 310 nM medchemexpress.comabcam.comrndsystems.com | - |
| CGP 37849 | Competitive wikipedia.org | 35 nM nih.gov | More Potent nih.govnih.gov |
| DL-AP5 | Competitive tocris.comhellobio.com | Not specified | CGP 37849 is 5-10x more potent than DL-AP5 nih.gov |
| MK-801 | Non-competitive (Channel Blocker) wikipedia.org | N/A (different binding site) | N/A (different mechanism) |
Impact of Cgp 39551 on Synaptic Plasticity Mechanisms
Inhibition of Long-Term Potentiation (LTP) Induction
CGP 39551 has been shown to be a potent inhibitor of LTP induction in the hippocampus. By competitively blocking the NMDA receptor, it prevents the influx of calcium ions that is the critical trigger for the intracellular signaling cascades leading to the strengthening of synaptic connections.
In studies conducted on anesthetized rats, this compound has demonstrated a clear ability to prevent the induction of LTP in the dentate gyrus, a region of the hippocampus critical for the formation of new memories. jneurosci.orgnih.gov Administration of the compound was found to attenuate the population spike and the excitatory postsynaptic potential (EPSP) amplitude of dentate field potentials. jneurosci.orgnih.gov Furthermore, it specifically reduced the NMDA receptor-mediated component of train-evoked burst potentials, confirming its mechanism of action. jneurosci.orgnih.gov
The synapse between the CA3 and CA1 regions of the hippocampus is one of the most extensively studied sites of LTP. While direct studies focusing solely on the prevention of LTP at the CA3-CA1 synapse by this compound are less common, research has shown that both this compound and its parent compound, CGP 37849, suppress burst firing in CA1 neurons. nih.govpatsnap.com This suppression of the characteristic firing patterns necessary for inducing LTP strongly suggests an inhibitory effect on this form of plasticity in the CA3-CA1 pathway. nih.govpatsnap.com LTP at these synapses is known to be dependent on the activation of NMDA receptors. nih.govroyalsocietypublishing.org
Interestingly, the inhibitory effects of this compound on synaptic transmission are not uniform across all synapses. Research in the dentate gyrus has revealed that the compound's reduction of the population spike and EPSP amplitude is primarily observed in non-potentiated synaptic populations. jneurosci.orgnih.gov In contrast, already potentiated field potentials are only minimally affected by the drug. jneurosci.orgnih.gov This differential modulation suggests that the properties of postsynaptic AMPA receptors, which are key to the expression of LTP, may be altered in a way that reduces their sensitivity to NMDA receptor blockade once potentiation has been established. jneurosci.orgnih.gov
| Feature | Effect of this compound |
| LTP Induction in Dentate Gyrus | Prevented jneurosci.orgnih.gov |
| Population Spike in Dentate Gyrus | Attenuated jneurosci.orgnih.gov |
| EPSP Amplitude in Dentate Gyrus | Attenuated jneurosci.orgnih.gov |
| NMDA Receptor-Mediated Burst Potentials | Reduced jneurosci.orgnih.gov |
| Burst Firing in CA1 Neurons | Suppressed nih.govpatsnap.com |
| Effect on Non-Potentiated Synapses | Major reduction in PS and EPSP jneurosci.orgnih.gov |
| Effect on Potentiated Synapses | Minimal effect jneurosci.orgnih.gov |
Reversal of NMDA-Induced Reduction of LTP Induction/Expression
The concept of an NMDA receptor antagonist "reversing" an NMDA-induced reduction in LTP is complex. Mechanistically, an antagonist would be expected to prevent, not reverse, NMDA-dependent processes. However, it is established that behavioral stress can enhance long-term depression (LTD), a form of synaptic weakening that is also dependent on NMDA receptors, and that this effect is prevented by this compound. researchgate.netnih.govpnas.org Therefore, it is plausible that this compound's "reversal" effect pertains to its ability to block the induction of NMDA-dependent synaptic weakening, thereby preserving the capacity for potentiation.
Modulation of Stress-Induced Alterations in Hippocampal Plasticity
Prevention of Stress-Induced Impairment of LTP
Exposure to acute behavioral stress is known to have a detrimental effect on the ability to induce LTP in the hippocampus. Research has shown that this stress-induced impairment of LTP is mediated through the activation of NMDA receptors. researchgate.netnih.govpnas.org
In a pivotal study, it was demonstrated that the administration of this compound to rats prior to a stressful event (restraint plus tailshock) prevented the subsequent impairment of LTP induction in the CA1 area of the hippocampus. researchgate.netnih.govpnas.org In contrast, an anxiolytic drug that did not target NMDA receptors failed to block the negative effects of stress on synaptic plasticity. researchgate.netnih.govpnas.org This indicates that the activation of NMDA receptors during the experience of stress is a key mechanism through which stress alters the capacity for synaptic strengthening. researchgate.netnih.govpnas.org
| Condition | Effect on LTP Induction | Effect of this compound Pre-treatment |
| No Stress | Normal LTP | - |
| Acute Stress | Impaired LTP researchgate.netnih.govpnas.org | Prevents LTP impairment researchgate.netnih.govpnas.org |
Attenuation of Stress-Enhanced Long-Term Depression (LTD)
Behavioral stress is known to facilitate the induction of long-term depression (LTD), a long-lasting reduction in the strength of synaptic transmission, particularly in the CA1 region of the hippocampus. nih.gov This phenomenon is linked to the glutamatergic system and the function of NMDA receptors. nih.gov Research indicates that acute stress can lead to a decrease in glutamate (B1630785) uptake, which in turn enhances the activation of extrasynaptic NMDA receptors, a key step in triggering stress-induced LTD. frontiersin.org
The mechanism involves elevated levels of glucocorticoids due to stress, which inhibit the transport of synaptically released glutamate. nih.gov This inhibition leads to glutamate "spillover" from the synapse, activating extrasynaptic NMDA receptors, specifically those containing the NR2B subunit. The activation of these particular receptors is a primary trigger for the form of LTD observed in slices from stressed animals. Studies have shown that selectively blocking these NR2B-containing NMDA receptors can abolish the induction of LTD following prolonged low-frequency stimulation in tissue from stressed animals. frontiersin.org
While direct studies on this compound and stress-enhanced LTD are not detailed in the provided research, its role can be inferred from its mechanism of action. As a competitive NMDA receptor antagonist, this compound blocks the glutamate binding site on NMDA receptors. nih.govnih.gov By occupying these receptors, this compound would prevent their activation by the excess glutamate present under stressful conditions, thereby attenuating the signaling cascade that leads to stress-enhanced LTD.
Table 1: Impact of Acute Stress on Hippocampal CA1 LTD Induction
| Condition | Key Molecular Event | Resulting Effect on LTD | Supporting Evidence |
|---|---|---|---|
| Control (No Stress) | Normal glutamate uptake | Standard LTD induction threshold | N/A |
| Acute Stress | Decreased glutamate uptake; enhanced glutamate spillover | Facilitated LTD induction | Stress enhances depolarization-evoked glutamate release. nih.gov |
| Acute Stress + NR2B Antagonist | Blockade of extrasynaptic NR2B-containing NMDA receptors | Abolished induction of stress-enhanced LTD | Shows the critical role of these specific receptors in the process. frontiersin.org |
Role in Activity-Dependent Synaptic Plasticity
Activity-dependent synaptic plasticity refers to changes in synaptic strength that are driven by patterns of synaptic activity. researchgate.net The two primary forms are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a persistent weakening. nih.govfrontiersin.org Both LTP and LTD are critically dependent on the activation of NMDA receptors, which act as coincidence detectors for pre- and postsynaptic activity. nih.gov
This compound, by its nature as an NMDA receptor antagonist, directly interferes with these fundamental processes. Research conducted in the dentate gyrus of anesthetized rats has demonstrated that this compound prevents the induction of LTP. nih.gov It achieves this by blocking the NMDA receptor-mediated component of synaptic transmission. nih.gov
| NMDA Receptor-Mediated Burst Potentials | Reduced | Competitive antagonism at the NMDA receptor | Directly interferes with the signaling necessary for plasticity induction. nih.gov |
Cgp 39551 in the Study of Learning and Memory
Effects on Associative Learning Paradigms
Associative learning, the process of learning the relationship between two stimuli, is heavily dependent on NMDA receptor-mediated synaptic plasticity. Studies using CGP 39551 have been instrumental in confirming the necessity of NMDA receptor activation for both the acquisition of learned behaviors and the underlying synaptic modifications in the hippocampus. nih.govnih.govresearchgate.net
Research in mouse models has demonstrated that the administration of this compound effectively prevents the acquisition of a classically conditioned response. nih.govnih.govresearchgate.net In trace eyelid conditioning paradigms, where a neutral stimulus (like a tone) is paired with an aversive stimulus (like a mild shock), animals normally learn to associate the two, eventually producing a conditioned eyelid blink in response to the tone alone. However, when treated with this compound, mice fail to acquire this learned response, showing no evidence of eyelid conditioning. nih.gov This blockade of learning acquisition highlights the indispensable role of NMDA receptor function in forming new associations. nih.gov
The hippocampus is a key brain region for learning and memory, and the synapse between the CA3 and CA1 subfields is a primary site of activity-dependent plasticity. nih.govnih.gov During successful associative learning, the efficacy of this synapse is strengthened, a change that can be measured electrophysiologically as an increase in the slope of the field excitatory postsynaptic potential (fEPSP). nih.gov
Studies show that in control animals undergoing conditioning, the fEPSP slope at the CA3-CA1 synapse progressively increases as learning occurs. nih.gov Conversely, in animals treated with this compound, the fEPSP slope remains unchanged throughout the conditioning sessions. nih.gov This indicates that the compound prevents the synaptic strengthening that normally accompanies learning. nih.govnih.gov Furthermore, this compound has been shown to block the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between neurons that is considered a primary cellular model of learning. nih.govnih.gov
Table 1: Effects of this compound on Associative Learning and Hippocampal Plasticity
| Parameter | Control Group (No Drug) | This compound-Treated Group | Source |
|---|---|---|---|
| Learned Response | Acquired conditioned eyelid response | Did not acquire conditioned response | nih.gov, nih.gov |
| CA3-CA1 fEPSP Slope | Increased across conditioning sessions | No modification across conditioning sessions | nih.gov, nih.gov |
| LTP Induction | LTP successfully induced | LTP induction prevented | nih.gov, nih.gov |
Influence on Passive Avoidance Learning
Passive avoidance is a learning paradigm where an animal learns to avoid an aversive stimulus by withholding a particular behavior, such as refraining from entering a dark compartment where it previously received a mild foot shock. sandiegoinstruments.comucsf.edu This form of learning involves associating a specific context with an aversive event and is known to depend on the integrity of brain structures like the amygdala and hippocampus. d-nb.info
While direct studies investigating the effects of this compound on passive avoidance tasks were not identified in the searched literature, the compound's known mechanism of action allows for informed hypotheses. Research has shown that inhibitory avoidance training can strengthen synapses in the hippocampus, specifically at the CA3-CA1 pathway, by increasing the ratio of AMPA-to-NMDA receptor-mediated currents. mdpi.com Given that this compound is a potent antagonist of NMDA receptors and prevents synaptic strengthening at this very synapse, it is plausible that it would impair the consolidation of memory in passive avoidance tasks. nih.govnih.gov
Cognitive Profiles Compared to Other NMDA Receptor Antagonists
The class of NMDA receptor antagonists includes a wide range of compounds, from dissociative anesthetics like Ketamine and Phencyclidine to drugs investigated for neurodegenerative diseases. mdpi.comwikipedia.org While these drugs share a common general mechanism, their specific binding sites, potencies, and resulting cognitive and behavioral profiles can differ significantly. patsnap.com
This compound is a competitive antagonist, meaning it binds to the same site on the NMDA receptor as the neurotransmitter glutamate (B1630785). rndsystems.com Its potency has been quantified in radioligand binding assays, which measure how strongly a drug binds to its target. This compound shows weaker activity at NMDA receptor recognition sites compared to its parent compound, CGP 37849. patsnap.com However, CGP 37849 is noted to be more potent than other well-known competitive antagonists like CGS 19755 and CPP. patsnap.com This positions this compound within a specific spectrum of potency among competitive antagonists.
Table 2: Comparative Potency of Select Competitive NMDA Receptor Antagonists
| Compound | Potency / Activity Metric | Source |
|---|---|---|
| This compound | Ki = 310 nM for inhibition of [³H]-CPP binding | rndsystems.com |
| CGP 37849 | More potent than this compound | patsnap.com |
| CGP 37849 | More potent than CGS 19755 and CPP | patsnap.com |
Long-Lasting Behavioral Alterations Following Neonatal Treatment
The developmental period is critical for brain maturation, and disruption of NMDA receptor function during this time can have enduring consequences. nih.govnih.gov Studies involving the chronic administration of this compound to rats from postnatal day 1 to 22 have revealed significant and long-lasting behavioral and neurochemical alterations that persist into adulthood. nih.govnih.gov
Rats treated with this compound during this neonatal period exhibit significantly higher spontaneous locomotor activity (hyperactivity) when they reach young adulthood. nih.gov This hypermotility appears to be linked to specific changes in the dopamine (B1211576) system. nih.govnih.gov These adult rats show augmented behavioral responses, such as increased hypermotility and stereotyped behaviors, when challenged with D2 dopamine receptor agonists. nih.gov In contrast, behaviors elicited by D1 dopamine receptor agonists are unaffected. nih.gov
These behavioral findings are supported by neurochemical analysis, which reveals an increased number of D2 dopamine receptors in the nucleus accumbens and striatum of the this compound-treated rats. nih.gov Furthermore, histochemical analysis showed a stronger and more evenly distributed reactivity for the enzyme 5'-nucleotidase in the striatum of treated rats, suggesting an altered balance between excitatory and inhibitory systems in the basal ganglia. nih.gov These results demonstrate that early-life blockade of NMDA receptors can permanently alter dopaminergic pathways and related behaviors. nih.govnih.gov
Table 3: Summary of Long-Lasting Effects of Neonatal this compound Treatment in Rats
| Domain | Observation in Adulthood | Specific Finding | Source |
|---|---|---|---|
| Behavior | Spontaneous Locomotor Activity | Much higher compared to control groups (hyperactivity) | nih.gov |
| Response to D2 Agonists (e.g., LY 171555, Apomorphine) | Augmented hypermotility and stereotyped behavior | nih.gov | |
| Response to D1 Agonists (e.g., SKF 38393) | Grooming behavior unaffected | nih.gov | |
| Neurochemistry | Dopamine Receptor Density | Increased [³H]Spiroperidol binding (D2 receptors) in nucleus accumbens and striatum | nih.gov |
| No change in [³H]SCH 23390 binding (D1 receptors) | nih.gov |
Neurochemical and Neurophysiological Correlates of Cgp 39551 Action
Interaction with Glutamatergic Systems
CGP 39551's primary mechanism of action involves the antagonism of NMDA receptors, a key component of the glutamatergic system. nih.gov However, its interaction does not extend to all aspects of glutamate (B1630785) neurotransmission.
Research into the pharmacological profile of this compound has demonstrated its specificity. Studies using rat brain synaptosomes have shown that this compound is inactive as an inhibitor of L-[3H]-glutamate uptake. nih.gov This indicates that while it blocks the NMDA receptor, it does not interfere with the process of clearing glutamate from the synaptic cleft via transporter proteins. nih.gov
In addition to its lack of effect on glutamate uptake, this compound does not appear to directly influence the release of glutamate from presynaptic terminals. nih.gov Experiments conducted on rat hippocampal slices revealed that this compound had no effect on the release of endogenous glutamate that was triggered by electrical field stimulation. nih.gov This finding further refines the understanding of its mechanism, suggesting that its effects are mediated post-synaptically at the NMDA receptor level, rather than by altering presynaptic glutamate dynamics.
Modulation of Monoaminergic Systems
The blockade of NMDA receptors by this compound leads to significant downstream effects on monoaminergic systems, particularly the dopaminergic system.
Long-term administration of this compound during critical periods of brain development results in lasting changes to the dopamine (B1211576) system. nih.gov In one study, neonatal rats treated daily with this compound from postnatal day 1 to 22 exhibited increased behavioral responses to dopamine D2 receptor stimulation in adulthood. nih.gov These behavioral changes were accompanied by neurochemical alterations.
Specifically, the study found:
Augmented hypermotility and stereotyped behavior induced by the D2 agonist LY 171555 and the mixed D1/D2 agonist apomorphine (B128758), respectively. nih.gov
No significant change in grooming behavior elicited by the D1 agonist SKF 38393. nih.gov
An increase in the number of D2 dopamine receptors, as indicated by increased [3H]Spiroperidol specific binding, in both the nucleus accumbens and the striatum. nih.gov
No change in D1 receptor binding, as measured by [3H]SCH 23390 specific binding. nih.gov
These findings collectively demonstrate that chronic neonatal blockade of NMDA receptors with this compound leads to a persistent state of heightened dopaminergic function, specifically related to the D2 receptor pathway. nih.govnih.gov
Table 1: Effects of Chronic Neonatal this compound Treatment on Dopaminergic Function in Adult Rats
| Parameter | Agonist/Ligand | Brain Region | Observed Effect | Citation |
| Behavioral Response | LY 171555 (D2 Agonist) | - | Increased Hypermotility | nih.gov |
| Apomorphine (D1/D2 Agonist) | - | Augmented Stereotyped Behavior | nih.gov | |
| SKF 38393 (D1 Agonist) | - | Unaffected Grooming Behavior | nih.gov | |
| Receptor Binding | [3H]Spiroperidol (D2 Ligand) | Nucleus Accumbens | Increased Specific Binding | nih.gov |
| [3H]Spiroperidol (D2 Ligand) | Striatum | Increased Specific Binding | nih.gov | |
| [3H]SCH 23390 (D1 Ligand) | Nucleus Accumbens, Striatum, Frontal Cortex | No Change | nih.gov |
Evidence suggests that the effects of this compound on behavior may be mediated by an indirect activation of the dopamine system. nih.govnih.gov In studies using the forced swimming test in rats, the antidepressant-like effect of this compound (a reduction in immobility time) was counteracted by the dopamine receptor antagonists haloperidol (B65202) and (+/-)-sulpiride. nih.gov This antagonism points to the involvement of dopamine signaling in the behavioral outcomes of NMDA receptor blockade. nih.govnih.gov
Regulation of Other Neurotransmitters (e.g., Gamma-Aminobutyric Acid)
The influence of this compound extends to other neurotransmitter systems, including the primary inhibitory neurotransmitter, Gamma-Aminobutyric Acid (GABA). nih.gov GABAergic signaling is crucial for maintaining balanced neural activity, often by making neurons less likely to fire an action potential. youtube.com
Effects on Hypothalamic and Adrenal Gene Expression
The administration of the N-methyl-D-aspartate (NMDA) receptor antagonist, this compound, particularly during developmental periods, has been shown to influence gene expression within the hypothalamic-pituitary-adrenal (HPA) axis. Research has focused on the hypothalamus and adrenal glands, key components of this axis, revealing specific modulatory effects of this compound on genetic transcription. nih.gov Studies utilizing microarray analysis have examined these effects both when this compound is administered alone and when it is used to counteract changes induced by other substances, such as aspartame (B1666099) (ASP). nih.govplos.org
Developmental antagonism of the NMDA receptor by this compound on its own has a discernible but less pronounced effect on adult gene expression compared to its combined effects with other agents. nih.gov The primary impact of this compound alone is observed in genes related to hypothalamic neurogenesis and the metabolism of adrenal steroids. nih.gov
Hypothalamic Gene Expression
In studies where mice were exposed to aspartame (ASP) from conception, a significant upregulation was observed in a network of genes crucial for hypothalamic neurosteroidogenesis. nih.govplos.org This pattern of gene expression, however, was notably absent in mice that also received developmental NMDAR antagonism with this compound, indicating a normalizing effect of the compound. nih.govplos.org The primary influence of this compound alone on the hypothalamus involves genes associated with neurogenesis. nih.gov
Table 1: Reported Effects of this compound on Hypothalamic Gene Expression
| Gene/Gene Network | Effect of this compound | Context | Citation |
|---|---|---|---|
| Neurosteroidogenesis Genes | Prevents ASP-induced upregulation | Developmental antagonism in ASP-exposed mice | nih.govplos.org |
Adrenal Gene Expression
In the adrenal glands, developmental NMDAR antagonism with this compound alone results in the increased expression of multiple genes involved in the biotransformation of steroids and androgens. plos.org A particularly robust upregulation is seen in Cholesterol 7 alpha-hydroxylase (Cyp7a1) and several uridine (B1682114) glucuronosyltransferases (UGTs). plos.org
Furthermore, this compound demonstrates a modulatory role in the context of co-exposure to other substances. For example, it prevents the increased expression of genes involved in adrenal catecholamine synthesis that is otherwise induced by aspartame exposure. plos.org When administered together, the combined treatment of ASP and this compound primarily leads to the upregulation of genes associated with adrenal drug and cholesterol metabolism. nih.gov
Table 2: Reported Effects of this compound on Adrenal Gene Expression
| Gene/Gene Network | Effect of this compound | Context | Citation |
|---|---|---|---|
| Steroid & Androgen Biotransformation Genes | Increased expression | Developmental antagonism (this compound alone) | plos.org |
| Cyp7a1 (Cholesterol 7 alpha-hydroxylase) | Robust upregulation | Developmental antagonism (this compound alone) | plos.org |
| UGTs (Uridine Glucuronosyltransferases) | Upregulation | Developmental antagonism (this compound alone) | plos.org |
| Catecholamine Synthesis Genes | Prevents ASP-induced upregulation | Developmental antagonism in ASP-exposed mice | plos.org |
Therapeutic Research Implications and Preclinical Models
Anticonvulsant Efficacy and Epilepsy Research
CGP 39551 has been extensively evaluated in several standard preclinical models of epilepsy to characterize its anticonvulsant profile. These models are designed to mimic different aspects of human seizure disorders and are crucial for identifying the potential utility of investigational compounds.
The maximal electroshock seizure (MES) test is a widely used preclinical model that is considered predictive of efficacy against generalized tonic-clonic seizures. In this model, this compound has demonstrated notable anticonvulsant activity. Research in mouse models showed that the compound was effective in suppressing seizures induced by maximal electroshock. nih.gov Specifically, its potency was quantified with a median effective dose (ED₅₀), as detailed in the table below.
| Compound | Model | Species | ED₅₀ (p.o.) |
| This compound | Maximal Electroshock Seizure (MES) | Mouse | 4 mg/kg |
This table presents the median effective dose (ED₅₀) of this compound required to suppress maximal electroshock-induced seizures following oral administration (p.o.) in mice. Data sourced from Fagg et al., 1990. nih.gov
Genetically epilepsy-prone rats (GEPRs) are a well-established animal model that exhibits seizures in response to high-intensity sound, known as audiogenic seizures. This model is valuable for studying generalized convulsive seizures. When administered orally to these rats, this compound effectively attenuated both the clonic and tonic phases of audiogenic seizures. The compound's efficacy was determined by calculating the ED₅₀ values required to protect against each seizure component.
| Seizure Phase | ED₅₀ (p.o.) |
| Clonic Seizures | 17.2 µmol/kg |
| Tonic Seizures | 8.8 µmol/kg |
This table shows the median effective doses (ED₅₀) of this compound administered orally (p.o.) required to attenuate the clonic and tonic phases of audiogenic seizures in genetically epilepsy-prone rats. The effects were measured 120 minutes after administration.
Further investigation into the long-term administration of this compound in this model revealed no significant development of tolerance to its anticonvulsant effects. Studies involving repeated daily administration for up to four weeks showed that the ED₅₀ values for suppressing clonic and tonic seizures remained stable and were not significantly different from those observed after a single acute administration.
The kindling model, particularly amygdala-kindled rats, is a widely respected model for human complex partial seizures, which can be resistant to treatment. nih.gov In this model, repeated sub-convulsive electrical stimulation of a brain region like the amygdala leads to progressively more severe seizures. The evaluation of this compound in fully amygdala-kindled rats revealed only weak anticonvulsant effects. nih.govnih.gov This limited efficacy was observed following both intraperitoneal and intravenous administration of the compound. nih.gov This finding suggests that while effective against generalized seizures in some models, its utility against the seizure type represented by the kindling model may be limited. nih.govnih.gov
Neuroprotective Properties
As a potent NMDA receptor antagonist, this compound has been investigated for its potential to protect neurons from damage. The overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) is a central mechanism of neuronal injury in various neurological conditions, a phenomenon known as glutamatergic neurotoxicity or excitotoxicity. mdpi.com
Glutamate-induced excitotoxicity is a primary cause of neuronal death in conditions like ischemic brain damage. nih.govmdpi.com This process is mediated primarily through the excessive influx of calcium ions via NMDA receptor channels, which triggers a cascade of neurotoxic intracellular events. mdpi.com Research has established that this compound, by competitively blocking the NMDA receptor, can prevent these downstream effects. nih.govnih.gov In vivo studies demonstrated that oral administration of this compound selectively blocks neuronal firing induced by NMDA. nih.gov Furthermore, in hippocampal slice preparations, the compound effectively reduced the NMDA receptor-mediated component of synaptic activity. nih.gov These mechanisms underpin its potential as a therapeutic agent for neurological disorders where ischemic brain damage is a factor, by directly counteracting the excitotoxic process. nih.gov
The excitotoxic cascade initiated by excessive NMDA receptor activation ultimately leads to neuronal cell death, which often occurs via apoptosis (programmed cell death). mdpi.commdpi.com This apoptotic process is characterized by the activation of specific enzymes like caspases and can be triggered by factors such as sustained calcium overload and the generation of reactive oxygen species. mdpi.commdpi.com
By blocking the initial excitotoxic insult, this compound exerts a protective effect against this subsequent apoptosis. Although direct studies measuring specific apoptotic markers like caspase-3 or the Bcl-2/Bax ratio following this compound treatment are not detailed in the reviewed literature, its mechanism of action inherently interrupts the pathway leading to apoptotic cell death. By preventing the NMDA receptor-mediated calcium influx and subsequent intracellular dysfunction, this compound effectively inhibits the triggers of mitochondria-dependent apoptosis that are a hallmark of glutamate-induced neurotoxicity. mdpi.comresearchgate.net
Research in Neurodegenerative Disease Models
The potential therapeutic value of N-methyl-D-aspartate (NMDA) receptor antagonists in Parkinson's disease has been a subject of significant research, with these agents showing promise in animal models by suppressing parkinsonian-like symptoms. unc.edu Within this class of compounds, this compound has been investigated for its potential antiparkinsonian activity.
In studies using monoamine-depleted mice, a common experimental model that mimics the dopamine (B1211576) depletion central to Parkinson's disease, this compound demonstrated notable effects. nih.govnih.gov When administered with clonidine (B47849) to these mice, this compound induced significant hyperactivity, an effect described as antiakinetic. nih.gov This hyperactivity, indicating a reversal of the parkinsonian symptom of akinesia (an inability to initiate movement), was counteracted by the antipsychotic drug haloperidol (B65202). nih.gov Furthermore, in monoamine-depleted mice, this compound was found to inhibit the locomotor hyperactivity caused by the dopamine agonist apomorphine (B128758). nih.gov These findings suggest that the antiparkinsonian-like actions of this compound may be mediated through an indirect activation of the dopamine system. nih.gov
| Experimental Model | Observed Effect of this compound | Interpretation | Reference |
|---|---|---|---|
| Monoamine-depleted mice (with clonidine) | Produced distinct hyperactivity (antiakinetic effect) | Potential to counteract movement initiation deficits | nih.gov |
| Monoamine-depleted mice | Inhibited apomorphine-induced locomotor hyperactivity | Modulation of dopamine system activity | nih.gov |
| General | Acts via indirect activation of the dopamine system | Mechanism for potential antiparkinsonian effects | nih.gov |
Research in Affective and Psychiatric Disorders
Research into NMDA receptor antagonists has identified their potential as rapidly acting antidepressants. wikipedia.org Preclinical studies involving this compound have substantiated this potential, particularly through the use of the forced swim test, a standard behavioral assay for assessing antidepressant efficacy in rodents. nih.govopioids.wiki
| Behavioral Test | Animal Model | Key Finding | Postulated Mechanism | Reference |
|---|---|---|---|---|
| Forced Swim Test | Rats | Reduced immobility time | Indirect dopamine activation via NMDA receptor blockade | nih.gov |
The role of NMDA receptor antagonists in models of psychosis is complex. While this class of drugs can produce psychotomimetic side effects, such as hallucinations and paranoid delusions, research on this compound reveals a nuanced interaction with dopamine-related behaviors relevant to psychosis models. wikipedia.org Models of psychosis often utilize dopamine agonists like apomorphine to induce stereotyped behaviors, which are considered a proxy for psychotic symptoms. nih.govnih.gov
In studies with monoamine-depleted mice, this compound was found to inhibit locomotor hyperactivity induced by apomorphine. nih.gov This finding, on its own, might suggest an antipsychotic-like potential. However, the broader pharmacological profile of NMDA antagonists complicates this interpretation. The capacity of the drug class to induce psychosis-like symptoms themselves suggests they are not straightforwardly effective as antipsychotic agents. wikipedia.org Research on a related compound, CGP 37849, showed that its anticataleptic effect was antagonized by the antipsychotic haloperidol, indicating a complex interplay with dopamine systems rather than a simple antipsychotic action. nih.gov Therefore, while this compound can modulate some dopamine-mediated behaviors, it is not considered an effective agent in models of psychotic-like activity due to the complex and sometimes contradictory effects associated with its mechanism of action.
Studies on Substance Dependence and Tolerance
The development of tolerance to the analgesic effects of opioids like morphine, as well as the emergence of physical dependence, are significant clinical challenges. mdpi.com Research has indicated a critical role for the NMDA receptor system in the neuroplastic changes that underlie these phenomena. nih.govarizona.edu Consequently, NMDA receptor antagonists have been investigated for their ability to mitigate opioid tolerance and dependence.
A study specifically examining the effects of this compound in mice found that the compound reduced the intensity of both tolerance to morphine and the physical dependence on the opioid. nih.gov In the experimental model, where tolerance and dependence were induced by a single slow-release dose of morphine, administration of this compound attenuated these effects. nih.gov Furthermore, when administered to mice already chronically treated with morphine, this compound also diminished the intensity of the naloxone-precipitated withdrawal syndrome, which is a direct measure of physical dependence. nih.gov These findings demonstrate that this compound can interfere with the neuroadaptations that lead to both the loss of analgesic efficacy and the onset of withdrawal symptoms associated with chronic morphine use. nih.gov
| Phenomenon | Animal Model | Observed Effect of this compound | Reference |
|---|---|---|---|
| Morphine Tolerance | Mice | Reduced the intensity of tolerance development | nih.gov |
| Morphine Physical Dependence | Mice | Reduced the intensity of physical dependence | nih.gov |
| Morphine Withdrawal Syndrome | Mice | Reduced the intensity of abstinence behavior | nih.gov |
Advanced Research Methodologies and Future Directions
Refined Electrophysiological Analysis of Synaptic Transmission
Electrophysiological techniques provide high-resolution insights into how CGP 39551 modulates neuronal communication. nih.gov These methods, applied both in vitro and in vivo, are essential for characterizing the compound's precise effects on synaptic events.
In vitro studies using hippocampal slices have been fundamental. nih.gov Techniques such as sharp electrode and whole-cell patch-clamp recordings allow for direct measurement of neuronal firing and synaptic currents. nih.govmdpi.com Research shows that this compound selectively and reversibly antagonizes the increases in CA1 pyramidal cell firing rates that are evoked by NMDA. nih.gov It does not, however, significantly affect neuronal responses to other glutamate (B1630785) receptor agonists like quisqualate or kainate, demonstrating its specificity for the NMDA receptor pathway. nih.govnih.gov Furthermore, in hippocampal slices with low magnesium to facilitate NMDA receptor activity, this compound suppresses the characteristic burst firing in CA1 neurons without altering the initial population spike, which is primarily mediated by AMPA receptors. nih.gov
In vivo electrophysiological recordings in anesthetized rats have confirmed the compound's central activity after oral administration. nih.govnih.gov Using iontophoretic application of neurotransmitters directly onto neurons, studies have shown that systemically administered this compound selectively blocks the excitatory responses of hippocampal neurons to NMDA. nih.gov A key area of advanced analysis involves its impact on synaptic plasticity, such as long-term potentiation (LTP). Research in the dentate gyrus demonstrates that this compound not only prevents the induction of LTP but also attenuates the excitatory postsynaptic potential (EPSP) and population spike (PS) amplitudes. [7 from initial search] Interestingly, this attenuation is most pronounced at non-potentiated synapses, suggesting that the process of potentiation itself may alter the synapse's sensitivity to NMDA receptor blockade. [7 from initial search] This differential modulation points to complex changes in postsynaptic receptor properties, possibly involving AMPA receptors, as a component of LTP expression. [7 from initial search]
| Electrophysiological Parameter | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|
| NMDA-Evoked Neuronal Firing | Selective and reversible antagonism | Rat Hippocampal Slices (in vitro) | nih.gov |
| Quisqualate/Kainate-Evoked Firing | No significant effect | Rat Hippocampal Slices, Anesthetized Rat (in vivo) | nih.govnih.gov |
| Synaptic Burst Firing (Low Mg2+) | Suppressed in CA1 neurons | Rat Hippocampal Slices (in vitro) | nih.gov |
| Long-Term Potentiation (LTP) | Induction prevented | Anesthetized Rat Dentate Gyrus (in vivo) | [7 from initial search] |
| Excitatory Postsynaptic Potential (EPSP) | Amplitude attenuated | Anesthetized Rat Dentate Gyrus (in vivo) | [7 from initial search] |
Advanced Behavioral Neuroscience Paradigms for Cognitive Assessment
The administration of this compound, particularly during critical developmental windows, has been shown to induce long-lasting alterations in behavior. [4 from initial search] Studies have noted that neonatal treatment can lead to significant behavioral changes in adulthood and can modulate the long-term cognitive and metabolic consequences of other developmental exposures, such as to the sweetener aspartame (B1666099). [4 from initial search, 5 from initial search, 6 from initial search] These findings underscore the need for advanced behavioral paradigms to move beyond simple observation and dissect the specific cognitive domains affected by the compound.
While initial studies established a general impact on behavior, future research necessitates the use of sophisticated, hypothesis-driven cognitive tests. Paradigms designed to assess specific aspects of learning, memory, and executive function are critical. For example, touchscreen-based operant conditioning chambers allow for the testing of complex cognitive functions in rodents, such as pattern separation, cognitive flexibility, and sustained attention, with high translational relevance to human cognitive assessment.
Other advanced paradigms include:
Detailed Morris Water Maze Protocols: Beyond simple acquisition and reversal learning, advanced protocols can probe memory consolidation, reconsolidation, and the use of different navigational strategies (e.g., allocentric vs. egocentric). Analyzing search patterns in detail can reveal subtle cognitive deficits not apparent from latency measures alone.
Contextual and Cued Fear Conditioning: These paradigms are essential for dissociating the roles of the hippocampus and amygdala in memory formation. Investigating the effect of this compound on fear memory acquisition, consolidation, extinction, and recall can provide insights into its impact on emotional learning and memory processing.
Set-Shifting and Attentional Set-Shifting Tasks: These tests, often conducted in automated apparatuses, measure executive functions like cognitive flexibility and the ability to ignore irrelevant stimuli. They would be particularly valuable for exploring the long-term consequences of developmental NMDA receptor antagonism on prefrontal cortex-dependent functions.
The application of these advanced paradigms is crucial for creating a detailed cognitive profile of the effects of this compound, clarifying how its modulation of NMDA receptor function ultimately translates into specific changes in complex behaviors.
Molecular and Cellular Investigations of NMDA Receptor Subunit Interactions
At the molecular level, this compound functions as a competitive antagonist, acting at the glutamate binding site of the NMDA receptor. rndsystems.compatsnap.com Binding studies have determined its inhibitory constant (Ki) to be 310 nM for the displacement of [3H]-CPP, another competitive antagonist, in rat brain preparations. rndsystems.comabcam.com Its selectivity is high; it shows weak or no activity at 18 other neurotransmitter receptor binding sites and does not inhibit the uptake of glutamate. nih.gov
NMDA receptors are complex heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D) or, more rarely, GluN3 subunits. mdpi.comnih.gov The specific combination of these subunits dictates the receptor's physiological and pharmacological properties, including channel kinetics, magnesium block sensitivity, and agonist affinity. A critical area for advanced research is to determine the interaction of this compound with these specific subunit compositions.
While it is established that this compound is a competitive antagonist, detailed information regarding its selectivity for or differential effects on GluN2A- versus GluN2B-containing receptors is not prominent in the literature. nih.govpatsnap.com This represents a significant knowledge gap and a key future direction. Modern molecular and cellular techniques can address this:
Recombinant Receptor Expression: Expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) in heterologous systems like Xenopus oocytes or HEK293 cells allows for precise electrophysiological characterization of the compound's potency and efficacy at distinct receptor subtypes.
Understanding these subunit-level interactions is not merely academic. The development of newer NMDA receptor modulators has increasingly focused on targeting specific subunits, such as GluN2B, to achieve therapeutic effects with fewer side effects. mdpi.comnih.gov Investigating the subunit pharmacology of established tools like this compound is therefore essential for contextualizing past research and guiding the development of more refined molecular probes.
Proteomic and Metabolomic Profiling in Response to this compound Administration
To understand the systems-level impact of this compound, researchers are moving beyond single-pathway analyses to large-scale 'omics' approaches. While direct proteomic and metabolomic studies on this compound are not yet widely published, transcriptomic analyses have paved the way, demonstrating the power of this approach.
A key study used Affymetrix microarray analysis to examine hypothalamic and adrenal gene expression in adult mice that received developmental administration of this compound. [4 from initial search, 6 from initial search] This research revealed that developmental treatment with this compound alone significantly regulated 23 genes in the hypothalamus and 232 genes in the adrenal glands. [5 from initial search] The compound altered the expression of genes involved in critical biological processes, providing a blueprint for more targeted protein and metabolite studies. [5 from initial search]
| Tissue | Treatment | Key Affected Pathways/Processes | Reference |
|---|---|---|---|
| Hypothalamus | This compound (developmental) | Regulated genes involved in neurogenesis. | [5 from initial search] |
| Adrenal Glands | This compound (developmental) | Affected genes involved in steroid metabolism. | [5 from initial search] |
| Adrenal Glands | Aspartame + this compound (developmental) | Upregulated genes involved in drug and cholesterol metabolism. | [5 from initial search] |
| Hypothalamus | Aspartame alone | Elevated genes in neurosteroidogenesis, cell stress, and inflammation. | [5 from initial search] |
| Hypothalamus | Aspartame + this compound (developmental) | The gene expression patterns seen with aspartame alone were not present. | [5 from initial search] |
Future research should employ advanced proteomic and metabolomic methodologies to build upon these genetic findings.
Proteomic Profiling: Techniques like mass spectrometry-based proteomics can quantify changes in the protein landscape of specific brain regions or cell types following this compound administration. This would validate whether the observed changes in gene expression translate to altered protein levels and could uncover post-translational modifications that regulate protein function.
Metabolomic Profiling: Metabolomics, the study of small-molecule metabolites, provides a direct functional readout of the physiological state of a cell. [15 from initial search] Analyzing the metabolome of brain tissue or biofluids after this compound treatment could reveal shifts in central energy metabolism, neurotransmitter synthesis, and lipid pathways that are downstream of NMDA receptor antagonism.
By integrating transcriptomic, proteomic, and metabolomic data, researchers can construct a comprehensive, multi-layered understanding of the molecular cascade initiated by this compound, linking receptor inhibition to large-scale changes in cellular function.
Development of Novel Research Tools and Analogues
This compound is itself a product of analogue development, highlighting a key strategy in creating effective research tools. It is the carboxyethylester of CGP 37849, another potent and competitive NMDA receptor antagonist. nih.gov The parent compound, CGP 37849, is highly potent in vitro but its oral activity in vivo is lower than its esterified analogue. nih.gov
The development of this compound represents a classic pro-drug strategy. The addition of the carboxyethyl ester group increases the lipophilicity of the molecule, which can enhance its absorption following oral administration and its ability to cross the blood-brain barrier. In vivo, esterase enzymes are presumed to cleave the ester group, releasing the active parent compound, CGP 37849, directly within the central nervous system. This is supported by electrophysiological data showing that while CGP 37849 is more potent in vitro, this compound is more potent in vivo when administered orally. nih.govnih.gov
This successful development provides a framework for creating further novel tools and analogues:
Improving Subunit Selectivity: As discussed, a major goal in modern NMDA receptor pharmacology is achieving subunit selectivity. Future synthetic chemistry efforts could use the phosphonopentenoic acid backbone of CGP 37849/39551 as a scaffold to design new analogues with modified side chains that confer selectivity for specific GluN2 subunits.
Developing Photo-switchable Probes: Incorporating photo-labile or "caged" groups into the structure of this compound or its parent compound could create tools that can be activated by light with high spatiotemporal precision. This would allow researchers to antagonize NMDA receptors in specific dendritic spines or microcircuits at precise moments, offering unprecedented control in studying synaptic function.
The continued development of such advanced chemical probes, building on the foundation provided by compounds like this compound, is essential for pushing the boundaries of neuroscience research. nih.gov
Q & A
Q. What is the primary pharmacological mechanism of CGP 39551 in modulating NMDA receptor activity?
this compound acts as a competitive NMDA receptor antagonist by binding to the glutamate recognition site, thereby blocking receptor activation. Its efficacy is linked to its high affinity for NMDA receptor subtypes (Ki = 35 nM for [³H]-CPP binding) and oral bioavailability, which enables systemic administration in vivo studies . Methodologically, NMDA receptor blockade can be validated using electrophysiological recordings (e.g., suppression of NMDA-mediated population spikes in the dentate gyrus) and radioligand displacement assays .
Q. What are the established protocols for administering this compound in rodent models to ensure consistent receptor antagonism?
For developmental studies, subcutaneous or oral dosing (e.g., 10–40 mg/kg in rats) is typically administered during critical postnatal periods (e.g., P7–P11) to investigate NMDA receptor-dependent processes like apoptosis or synaptic plasticity . In adult models, intraperitoneal injection (20 mg/kg) 30 minutes prior to pentylenetetrazol-induced seizures effectively suppresses convulsive activity, with peak antagonism observed 80–120 minutes post-administration . Dose-response curves should be validated using hippocampal slice preparations to confirm NMDA receptor blockade .
Advanced Research Questions
Q. How does this compound's differential modulation of potentiated vs. non-potentiated synapses influence experimental outcomes in LTP studies?
this compound selectively attenuates non-potentiated synaptic populations by suppressing NMDA receptor-mediated calcium influx, which is critical for LTP induction. In contrast, potentiated synapses (post-LTP) are minimally affected, suggesting AMPA receptor modifications underlie LTP maintenance . To isolate these effects, researchers should combine field potential recordings (e.g., EPSP slope measurement) with paired-pulse facilitation protocols to distinguish presynaptic vs. postsynaptic contributions . Contradictions in LTP outcomes may arise from differences in stimulation paradigms (e.g., high-frequency vs. theta-burst) or animal models (anesthetized vs. behaving rodents) .
Q. What methodological approaches are recommended to resolve contradictions in this compound's effects on gene expression across different neural regions?
this compound induces region-specific transcriptional changes (e.g., adrenal vs. hypothalamic tissues), as shown by RNA-seq and Ingenuity Pathway Analysis (IPA). For instance, chronic this compound exposure upregulates adrenal genes linked to oxidative stress pathways (e.g., Hsp90ab1), while downregulating hypothalamic neuropeptides . To reconcile discrepancies:
- Use Venn diagrams to visualize overlapping vs. unique differentially expressed genes (DEGs) across treatment groups .
- Apply Fisher’s exact test to quantify pathway enrichment, prioritizing pathways with adjusted p-values <0.05 and >10% gene overlap .
- Validate findings with qPCR or CRISPR-based gene silencing in region-specific cell cultures.
Q. How can researchers address the dual role of this compound in apoptosis and synaptic plasticity within developmental models?
Developmental NMDA receptor antagonism with this compound increases cerebellar granule neuron apoptosis (via caspase-3/1 activation) while impairing hippocampal LTP . To dissect these effects:
- Temporal dosing : Administer this compound during distinct developmental windows (e.g., P7–P11 for apoptosis vs. P21–P30 for plasticity).
- Biomarker multiplexing : Combine TUNEL assays (apoptosis) with in vivo electrophysiology (LTP) in the same cohort .
- Control for confounders : Monitor ornithine decarboxylase (ODC) activity to ensure neuronal differentiation processes are not conflated with apoptosis .
Q. What experimental designs mitigate confounding effects of this compound’s oral bioavailability in neurobehavioral studies?
Oral administration introduces variability due to gastrointestinal absorption and first-pass metabolism. Solutions include:
- Pharmacokinetic profiling : Measure plasma and brain concentrations via LC-MS to correlate dosing with receptor occupancy .
- Behavioral cross-validation : Compare oral vs. intracerebroventricular (ICV) administration in seizure models to isolate central vs. peripheral effects .
- Use of inactive enantiomers : Control for non-NMDA receptor-mediated effects by comparing this compound with its pharmacologically inert stereoisomers .
Methodological Best Practices
- Data Contradiction Analysis : When this compound’s effects conflict across studies (e.g., pro-apoptotic in cerebellum vs. neuroprotective in cortex), employ meta-analysis tools (e.g., RevMan) to assess heterogeneity sources (dosing, model species, endpoint assays) .
- Pathway Prioritization : Use IPA or DAVID to rank affected pathways by z-score and overlap significance, focusing on conserved pathways (e.g., oxidative stress, calcium signaling) .
- Ethical Considerations : Adhere to ARRIVE guidelines for reporting in vivo studies, particularly when assessing this compound’s neurodevelopmental toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
